methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate

Description

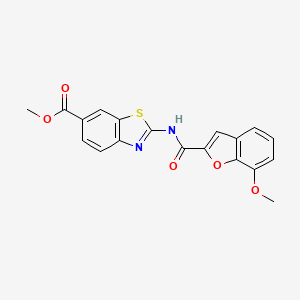

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted at position 6 with a methyl carboxylate group and at position 2 with an amide-linked 7-methoxybenzofuran moiety. This structure combines two pharmacologically significant motifs: benzothiazoles are known for their antitumor, antimicrobial, and neuroprotective activities, while benzofurans exhibit anti-inflammatory and anticancer properties .

For example, benzothiazole esters like methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) are synthesized via esterification of carboxylic acid precursors . The benzofuran-amide substituent could be introduced using peptide coupling reagents or nucleophilic acyl substitution, as seen in related benzothiazole derivatives .

Properties

IUPAC Name |

methyl 2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S/c1-24-13-5-3-4-10-8-14(26-16(10)13)17(22)21-19-20-12-7-6-11(18(23)25-2)9-15(12)27-19/h3-9H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDSBVFKARFVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 7-methoxy-1-benzofuran-2-amine and 1,3-benzothiazole-6-carboxylic acid. The reaction conditions may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to an amine under specific conditions.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

Substitution: Electrophilic substitution can be facilitated using reagents like AlCl₃ (Aluminium chloride) or FeCl₃ (Ferric chloride).

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation by disrupting cellular signaling pathways .

Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Studies have demonstrated that benzothiazole derivatives possess activity against a range of pathogens, including bacteria and fungi. The presence of the benzofuran moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Synthetic Approaches and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Understanding the structure-activity relationship is vital for optimizing its biological activity. Modifications at specific positions on the benzothiazole or benzofuran rings can significantly affect the compound's potency and selectivity against targeted diseases .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C-6 | Increased antiproliferative activity |

| Nitro group at C-6 | Enhanced selectivity against tumor cells |

| Amidine substitution | Improved antitumor activity |

Case Study: Anticancer Activity

In a study conducted by Khan et al., various derivatives of benzothiazoles were synthesized and tested for their anticancer properties against MCF-7 and HepG2 cell lines. The findings revealed that certain modifications led to IC50 values lower than 5 µg/mL, indicating potent anticancer activity .

Case Study: Antimicrobial Efficacy

A comprehensive evaluation by Harit et al. highlighted the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, showcasing its potential as a therapeutic agent in treating bacterial infections .

Mechanism of Action

The mechanism of action of methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Key structural analogs include benzothiazole carboxylates, benzofuran derivatives, and hybrid systems. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds

Key Observations :

Spectroscopic and Analytical Data

Table 2: Spectroscopic Features

Insights :

- The target compound’s NMR would distinguish it via methoxy (δ ~3.9) and benzofuran-aromatic protons, absent in simpler benzothiazoles.

- IR confirms ester (1715 cm⁻¹) and amide (1650 cm⁻¹) groups, critical for binding to biological targets .

Biological Activity

Methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈N₂O₃S

- CAS Number: 921799-71-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of both benzofuran and benzothiazole moieties enhances its interaction with biological systems, potentially leading to inhibition of specific pathways associated with cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation:

- Induction of Apoptosis:

- Inhibition of Tubulin Polymerization:

Anti-inflammatory Activity

Beyond its anticancer properties, this compound exhibits anti-inflammatory effects:

- Cytokine Modulation:

- Inhibition of Metalloproteinases:

Research Findings and Case Studies

A review of the literature reveals several key studies highlighting the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for methyl 2-(7-methoxy-1-benzofuran-2-amido)-1,3-benzothiazole-6-carboxylate, and what key reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions. A common approach includes:

- Condensation reactions to form the benzofuran-amide-benzothiazole scaffold. For example, benzothiazole derivatives can be synthesized via Vilsmeier-Haack formylation (using DMF/POCl₃) under controlled temperatures (60–65°C) to avoid side reactions .

- Coupling reactions (e.g., amide bond formation) using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., THF or DCM).

- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

Critical parameters include stoichiometric ratios, reaction time, and inert atmosphere to prevent oxidation. Yield optimization may require iterative adjustments to solvent polarity and temperature .

Q. What safety protocols and waste management practices are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile reagents.

- Waste Disposal: Segregate halogenated and non-halogenated waste. Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management agencies for hazardous material handling .

- Emergency Measures: Immediate rinsing with water for skin/eye contact and inhalation exposure protocols as per OSHA guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

- NMR (¹H/¹³C): Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and carbonyl groups (¹³C δ ~160–175 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion).

- FT-IR: Identify amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups.

Cross-validate results with elemental analysis for purity assessment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Answer:

- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line viability (e.g., MTT vs. ATP-based assays).

- Validate Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition kinetics).

- Statistical Analysis: Apply ANOVA or mixed-effects models to account for inter-lab variability. Cross-reference with structural analogs to identify activity trends .

Q. What experimental design considerations are critical for stability studies under physiological conditions?

Answer:

- Matrix Variation: Test stability in buffers (PBS, pH 7.4), serum-containing media, and simulated gastric fluid.

- Time-Temperature Profiling: Use accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring for degradation products.

- Replication: Employ randomized block designs with triplicate samples to ensure reproducibility .

Q. Which crystallization techniques and analytical methods are optimal for determining its 3D structure?

Answer:

- Solvent Selection: Screen solvents (e.g., ethanol/water mixtures) via slow evaporation to obtain single crystals.

- X-Ray Crystallography: Resolve dihedral angles between benzofuran and benzothiazole rings (e.g., planar deviations ≤0.002 Å). Analyze π–π interactions (centroid distances ~3.7 Å) for stabilization insights .

- DFT Calculations: Compare experimental bond lengths/angles with theoretical models to validate crystallographic data .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?

Answer:

- QSAR Modeling: Use Gaussian or Schrödinger software to correlate electronic parameters (HOMO/LUMO, logP) with bioactivity.

- Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy) and test against biological targets (e.g., antimicrobial assays).

- Molecular Docking: Predict binding modes in target proteins (e.g., HIV-1 protease) using AutoDock Vina .

Methodological Guidelines

- Data Contradiction Analysis: Cross-check experimental results with crystallographic data (e.g., bond lengths) and computational predictions to resolve structural ambiguities .

- Environmental Impact Mitigation: Follow ISO 14001 guidelines for waste segregation and partner with accredited disposal agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.